molecular formula C17H17N5OS2 B276193 N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide

カタログ番号 B276193
分子量: 371.5 g/mol
InChIキー: GEOWFCOHONPDTN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide, also known as AMPTP, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

作用機序

The mechanism of action of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide disrupts the normal cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide inhibits cell proliferation, induces apoptosis, and disrupts the normal cell cycle. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to decrease the expression of several key proteins involved in cancer cell survival, including Bcl-2 and survivin.

実験室実験の利点と制限

One advantage of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its potent cytotoxic activity against a variety of cancer cell lines. This makes it an attractive candidate for further study as a potential chemotherapy drug. However, one limitation of using N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in lab experiments is its relatively complex synthesis method, which may limit its availability for further study.

将来の方向性

There are several future directions for the study of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide. One potential direction is to further investigate its mechanism of action and identify potential targets for drug development. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which would provide valuable information for its potential use as a chemotherapy drug. Additionally, further studies are needed to determine the safety and toxicity of N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide in vivo, which is a key consideration for its potential use in humans.
Conclusion
In conclusion, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide is a novel compound that has shown promise as a potential anticancer agent. Its potent cytotoxic activity, ability to induce apoptosis, and disruption of the normal cell cycle make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action, pharmacokinetics and pharmacodynamics, safety, and toxicity.

合成法

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of the thieno[3,2-d]pyrimidine core, which is then reacted with 4-methoxybenzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with N-allylthiourea to form N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide.

科学的研究の応用

N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-allyl-2-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapy drugs.

特性

分子式

C17H17N5OS2

分子量

371.5 g/mol

IUPAC名

1-[[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C17H17N5OS2/c1-3-8-18-17(24)22-21-16-15-13(19-10-20-16)9-14(25-15)11-4-6-12(23-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H2,18,22,24)(H,19,20,21)

InChIキー

GEOWFCOHONPDTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

正規SMILES

COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)NNC(=S)NCC=C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。